(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its unique stereochemistry, which includes two chiral centers, making it an important intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the cyanide group. One common method involves the reaction of (2R,4S)-4-cyanopyrrolidine-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: (2R,4S)-4-cyanopyrrolidine-2-carboxylic acid.
Reduction: (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylate.
Substitution: (2R,4S)-4-cyanopyrrolidine-2-carboxylate.
Scientific Research Applications
(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: It is used in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is crucial for its role as an intermediate in drug synthesis, where it contributes to the pharmacological properties of the final product .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S)-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-4-quinolinylcarbamate
- 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Uniqueness
(2S,4S)-1-tert-butyl 2-methyl 4-cyanopyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and a cyanide group. This combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-cyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3 |
InChI Key |
GHLKJIQVORAVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N |
Origin of Product |
United States |
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